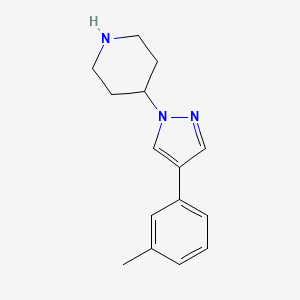

4-(4-m-Tolylpyrazol-1-yl)-piperidine

Description

4-(4-m-Tolylpyrazol-1-yl)-piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a meta-tolyl group (3-methylphenyl). This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capabilities, making it valuable in medicinal chemistry. Its structural framework is frequently explored in drug discovery, particularly for targeting enzymes and receptors in neurological and infectious diseases .

Properties

IUPAC Name |

4-[4-(3-methylphenyl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-12-3-2-4-13(9-12)14-10-17-18(11-14)15-5-7-16-8-6-15/h2-4,9-11,15-16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGSKUSMLPAUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN(N=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-m-Tolylpyrazol-1-yl)-piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrazole moiety, which is known for its diverse range of biological effects, including antileishmanial and antimalarial properties. This article will explore the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

Molecular Formula

- Chemical Formula : C14H18N4

- CAS Number : 1780142-50-8

Structural Characteristics

The compound consists of a piperidine ring substituted with a pyrazole group, specifically a 4-m-tolylpyrazole, which contributes to its biological activity.

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been evaluated for their efficacy against various pathogens.

Case Study: Antileishmanial Activity

A study evaluated the antileishmanial activity of pyrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives displayed superior antipromastigote activity against Leishmania aethiopica, with IC50 values significantly lower than standard treatments such as miltefosine .

Antimalarial Activity

In vivo studies have demonstrated the potential of pyrazole derivatives in combating malaria. For instance, compounds related to this compound were tested against Plasmodium berghei in mice. Some derivatives achieved percent parasitemia suppression greater than 50%, indicating promising antimalarial properties .

The mechanism of action for compounds containing the pyrazole moiety typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or inhibit critical biological pathways essential for pathogen survival.

Summary of Experimental Results

The following table summarizes key findings from various studies on the biological activity of pyrazole derivatives:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 13 | Antileishmanial | 0.018 | |

| Compound 14 | Antimalarial | 48.4 (dose) | |

| Compound 15 | Antimalarial | 90.4% suppression |

Safety and Tolerance

In toxicity studies, pyrazole derivatives were reported to be well-tolerated in animal models at doses up to 300 mg/kg, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations:

- Pyrazole Ring Substitutions: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (): Differs in the pyrimidine fusion and para-tolyl substitution, enhancing planar rigidity compared to the meta-tolyl group in the target compound. This structural difference may influence binding to flat enzymatic pockets .

Piperidine Modifications :

- 1-(4-Substituted Phenyl) Pyridine Derivatives (): Replace the piperidine ring with pyridine, reducing basicity and altering pharmacokinetic profiles .

- 4-(6-Fluorobenzisoxazol-3-yl)piperidine (): Incorporates a fluorinated benzisoxazole group, increasing metabolic stability and receptor selectivity (e.g., 5-HT2A over D2 receptors) .

Table 1: Structural and Physicochemical Comparison

*Predicted logP values based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.